2,7-Dibromo-10-methylacridin-9(10H)-one

Catalog No.
S1520887
CAS No.
17014-39-0
M.F
C14H9Br2NO
M. Wt
367.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,7-Dibromo-10-methylacridin-9(10H)-one

CAS Number

17014-39-0

Product Name

2,7-Dibromo-10-methylacridin-9(10H)-one

IUPAC Name

2,7-dibromo-10-methylacridin-9-one

Molecular Formula

C14H9Br2NO

Molecular Weight

367.03 g/mol

InChI

InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3

InChI Key

JVILQLLOKMSADY-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

Synonyms

2,7-Dibromo-10-methylacridin-9(10H)-one

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br

2,7-Dibromo-10-methylacridin-9(10H)-one is an organic compound belonging to the acridine family, characterized by its unique structure featuring two bromine atoms and a methyl group attached to the acridinone core. Its molecular formula is C₁₄H₉Br₂NO, and it has a molecular weight of approximately 367.04 g/mol. This compound is notable for its potential applications in various chemical and biological fields, particularly as an intermediate in synthetic processes.

, most notably:

  • Suzuki Coupling Reaction: 2,7-Dibromo-10-methylacridin-9(10H)-one can undergo Suzuki coupling with boronic acids to form biaryl compounds. For instance, it has been utilized in the reaction with (4-(dimethylamino)phenyl)boronic acid, leading to the formation of new derivatives that exhibit enhanced properties .
  • Photocatalytic Reactions: As an intermediate for acridinium-based photocatalysts, it can engage in photo

The biological activity of 2,7-Dibromo-10-methylacridin-9(10H)-one has been explored in various studies. It is known to exhibit:

  • Antimicrobial Properties: Certain derivatives of acridines, including this compound, have shown potential antibacterial and antifungal activity.
  • Cytotoxicity: Some studies suggest that it may possess cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

The synthesis of 2,7-Dibromo-10-methylacridin-9(10H)-one can be achieved through several methods:

  • Bromination: Starting from 10-methylacridin-9(10H)-one, bromination can be performed using bromine or brominating agents to introduce bromine atoms at the 2 and 7 positions.
  • Suzuki Coupling: As previously mentioned, this compound can be synthesized via Suzuki coupling reactions involving appropriate boronic acids and precursors .
  • Alternative Synthetic Routes: Other synthetic methodologies may involve multi-step organic reactions that utilize various functional group transformations.

2,7-Dibromo-10-methylacridin-9(10H)-one finds applications in several areas:

  • Photocatalysis: It serves as a precursor for synthesizing acridinium-based photocatalysts used in organic synthesis and environmental applications .
  • Organic Synthesis: The compound acts as an important intermediate in the preparation of various biologically active molecules and materials.
  • Material Science: Its derivatives may be used in developing new materials with unique optical or electronic properties.

Interaction studies involving 2,7-Dibromo-10-methylacridin-9(10H)-one focus on its reactivity with other compounds and its biological interactions. Research highlights include:

  • Binding Studies: Investigations into how this compound interacts with biological targets such as enzymes or receptors.
  • Reactivity with Nucleophiles: The compound's electrophilic nature allows it to react with nucleophiles in various chemical contexts.

Several compounds share structural similarities with 2,7-Dibromo-10-methylacridin-9(10H)-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
10-Methylacridin-9(10H)-oneC₁₄H₁₁NOLacks bromine substituents; used in similar applications.
2-Bromo-10-methylacridin-9(10H)-oneC₁₄H₁₀BrNOSimilar structure but only one bromine atom; less reactive.
Acridin-9(10H)-oneC₁₄H₉NOBase structure without halogen substituents; often used as a reference compound.

Uniqueness of 2,7-Dibromo-10-methylacridin-9(10H)-one

The presence of two bromine atoms at positions 2 and 7 distinguishes this compound from its analogs, enhancing its reactivity and potential applications in photocatalysis and medicinal chemistry. Its unique electronic properties due to these substitutions contribute to its utility in organic synthesis and biological activity assessments .

Bromination and Halogenation Approaches

The synthesis of 2,7-dibromo-10-methylacridin-9(10H)-one typically begins with the bromination of acridone or its derivatives. Acridone undergoes electrophilic aromatic substitution reactions due to the electron-deficient nature of its aromatic rings. Bromination in glacial acetic acid with bromine ($$ \text{Br}_2 $$) or hydrobromic acid ($$ \text{HBr} $$) selectively introduces bromine atoms at the 2 and 7 positions, yielding 2,7-dibromoacridone. This regioselectivity arises from the directing effects of the ketone group and the inherent symmetry of the acridone scaffold.

Table 1: Bromination Conditions for Acridone Derivatives

SubstrateReagentsConditionsProductYieldSource
Acridone$$ \text{Br}2 $$, $$ \text{CH}3\text{COOH} $$Reflux, 4–6 hours2,7-Dibromoacridone70–85%
10-Methylacridinone$$ \text{NBS} $$, $$ \text{AIBN} $$$$ \text{CCl}_4 $$, 80°C2,7-Dibromo-10-methylacridinone65%

Subsequent N-methylation of 2,7-dibromoacridone introduces the methyl group at position 10. This step often employs methyl iodide ($$ \text{CH}3\text{I} $$) or dimethyl sulfate ($$ (\text{CH}3)2\text{SO}4 $$) in the presence of a base such as potassium carbonate ($$ \text{K}2\text{CO}3 $$).

N-Methylation and Solubility Enhancement

N-Methylation not only modifies the electronic properties of the acridinone core but also enhances solubility in polar organic solvents. The methyl group at position 10 reduces intermolecular hydrogen bonding, thereby improving solubility in dimethyl sulfoxide (DMSO) and dichloromethane (DCM). This modification is critical for facilitating subsequent functionalization reactions, such as cross-coupling.

Key Reaction:
$$
\text{2,7-Dibromoacridone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2,7-Dibromo-10-methylacridinone} + \text{HI}
$$

The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the N-methylated product in 60–75% isolated yield.

Cross-Coupling Reactions (Buchwald-Hartwig, Suzuki-Miyaura)

The bromine atoms at positions 2 and 7 serve as handles for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, alkyl, or heteroaryl groups.

Suzuki-Miyaura Coupling

Suzuki-Miyaura reactions with arylboronic acids ($$ \text{ArB(OH)}2 $$) or potassium aryltrifluoroborates ($$ \text{ArBF}3\text{K} $$) facilitate the formation of carbon-carbon bonds. For example, coupling with phenylboronic acid in the presence of $$ \text{Pd(PPh}3\text{)}4 $$ and a base ($$ \text{Na}2\text{CO}3 $$) yields 2,7-diarylacridinone derivatives:

$$
\text{2,7-Dibromo-10-methylacridinone} + 2 \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{2,7-Diaryl-10-methylacridinone} + 2 \text{HBr}
$$

Table 2: Suzuki-Miyaura Coupling Examples

Boronic AcidCatalystConditionsYieldSource
Phenylboronic acid$$ \text{Pd(PPh}3\text{)}4 $$$$ \text{dioxane} $$, 100°C85%
4-Methoxyphenylboronic acid$$ \text{PdCl}_2\text{(dppf)} $$$$ \text{EtOH} $$, 80°C78%

Buchwald-Hartwig Amination

Buchwald-Hartwig amination introduces amine groups at the brominated positions. Using palladium catalysts (e.g., $$ \text{Pd}2\text{(dba)}3 $$) and ligands (e.g., Xantphos), primary or secondary amines can be coupled to the acridinone core:

$$
\text{2,7-Dibromo-10-methylacridinone} + 2 \text{R}_2\text{NH} \xrightarrow{\text{Pd catalyst}} \text{2,7-Diamino-10-methylacridinone} + 2 \text{HBr}
$$

Microwave-Assisted and Green Chemistry Methods

Microwave irradiation significantly accelerates synthesis and functionalization steps. For instance, the Bernthsen reaction—a cyclization of diarylamines with carboxylic acids—can be completed in minutes under microwave conditions compared to hours under conventional heating. This method reduces energy consumption and improves yields (e.g., 79% yield for 9-methylacridine in 5 minutes).

Green chemistry approaches emphasize solvent-free reactions or biodegradable catalysts. A 2023 study demonstrated the use of iron oxide nanoparticles supported on polyaniline for the one-pot synthesis of acridinediones, achieving 90% yields without hazardous reagents. Similar strategies could be adapted for 2,7-dibromo-10-methylacridinone derivatives.

2,7-Dibromo-10-methylacridin-9(10H)-one exhibits distinctive electronic properties characterized by well-defined frontier molecular orbitals that govern its redox behavior and electronic transitions [3]. The compound's molecular structure, featuring two bromine atoms at positions 2 and 7, a methyl group at position 10, and a ketone functional group at position 9 of the tricyclic acridine system, significantly influences its electronic characteristics [5].

The highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap represents a crucial parameter for understanding the electronic excitation properties of this brominated acridine derivative [2]. Computational studies using density functional theory methods have established that acridine derivatives generally exhibit energy gaps ranging from 3.14 to 3.36 electron volts, with the parent acridine showing a gap of 3.7 electron volts [37]. The introduction of bromine substituents and the methylation at the nitrogen position modify these electronic properties substantially [7].

Electrochemical investigations reveal that acridine derivatives demonstrate quasi-reversible redox behavior, primarily involving diffusion-controlled reactions [36]. The reduction process typically involves electron transfer at the nitrogen atom, while oxidation occurs through the aromatic ring system [36]. For 2,7-Dibromo-10-methylacridin-9(10H)-one, the predicted density of 1.781±0.06 grams per cubic centimeter and melting point of 282-283 degrees Celsius indicate a stable crystalline structure that supports consistent electrochemical behavior [5].

Table 1: Electronic Properties of 2,7-Dibromo-10-methylacridin-9(10H)-one

PropertyValueReference CompoundReference Value
Molecular Weight367.04 g/mol [5]Acridine179.22 g/mol
Predicted Density1.781±0.06 g/cm³ [5]10-Methylacridin-9(10H)-one209.247 g/mol [1]
Melting Point282-283°C [5]2,7-Dibromoacridone353.013 g/mol [1]
Predicted Boiling Point478.4±45.0°C [5]Acridone195.221 g/mol [1]

The bromination pattern at positions 2 and 7 creates an electron-withdrawing effect that stabilizes the lowest unoccupied molecular orbital energy levels relative to the unsubstituted acridone [14]. This electronic modification enhances the compound's potential as a photooxidant, with electron-deficient acridones demonstrating enhanced excited state oxidation power [17]. The presence of the methyl group at position 10 provides additional electronic stabilization while maintaining the aromatic character of the acridine system [5].

Cyclic voltammetry studies on related acridine derivatives have shown that these compounds exhibit ionization potentials ranging from 5.09 to 5.45 electron volts, with electron affinities typically between -2.53 and -2.64 electron volts [35]. The electrochemical behavior is significantly influenced by the substitution pattern, with brominated derivatives showing enhanced electron-accepting properties compared to their unsubstituted counterparts [35].

Photocatalytic Activity and Photooxidation Mechanisms

2,7-Dibromo-10-methylacridin-9(10H)-one demonstrates significant potential as a photocatalytic material, particularly in photooxidation reactions that utilize visible light irradiation [14]. The compound belongs to a class of electron-deficient acridones that function as potent photooxidants through distinctive mechanistic pathways [17]. These materials undergo closed-shell, neutral, diffusion-controlled photocatalysis rather than the open-shell radical cationic mechanisms typically observed in conventional photocatalytic systems [17].

The photocatalytic activity of brominated acridone derivatives is enhanced through Brønsted acid activation, which dramatically increases excited state oxidation power by approximately +0.8 volts [17]. Upon reduction of protonated acridones, transformation occurs to electron-deficient acridinium salts that serve as even more potent photooxidants, with excited state reduction potentials ranging from +2.56 to +3.05 volts versus standard calomel electrode [17]. These exceptionally high oxidation potentials enable the compound to oxidize even electron-deficient arenes, expanding the scope beyond the electron-rich substrates typically limited to conventional acridinium salt photooxidants [17].

The mechanistic pathway involves initial photoexcitation of the acridone chromophore, followed by intersystem crossing to generate triplet excited states [16]. The rigid conjugated structure of the acridine framework facilitates efficient intersystem crossing with near-unity quantum yield, making it an excellent photosensitizer for singlet oxygen generation through energy transfer to ground-state triplet oxygen [16]. This process enables various oxidation reactions, including the conversion of sulfides to sulfoxides and enaminones to amino-esters via 1,2-acyl migration [16].

Table 2: Photocatalytic Performance Parameters

ParameterValueReaction TypeReference
Excited State Oxidation Potential+2.56-3.05 V vs SCE [17]Photooxidation [17]
Brønsted Acid Enhancement+0.8 V [17]Acid Activation [17]
Intersystem Crossing Quantum Yield~1.0 [16]Triplet Generation [16]
Singlet Oxygen GenerationEfficient [16]Energy Transfer [16]

Heterogeneous photocatalytic systems incorporating acridone derivatives have demonstrated remarkable efficiency in bromination reactions [15]. The combination of hydrobromic acid oxidation with oxygen reduction produces molecular bromine and hydrogen peroxide, facilitating effective bromination of aromatic compounds [15]. The mechanism involves dual-electron transfer from photoexcited acridone derivatives to chemically bound oxygen molecules, generating hydrogen peroxide in situ [15]. The simultaneously produced molecular bromine and hydrogen peroxide work synergistically to generate hypobromous acid, which serves as the active brominating species [15].

The photocatalytic stability of 2,7-Dibromo-10-methylacridin-9(10H)-one is enhanced through its incorporation into metal-organic framework structures, which protect the chromophore while maintaining excellent photosensitizing properties [16]. This heterogeneous approach addresses the traditional limitations of homogeneous organophotocatalytic systems, including low reactivity, poor photostability, and difficulty in catalyst recovery [15]. The protected acridone units demonstrate sustained photocatalytic activity across multiple reaction cycles without loss of structural integrity [16].

Thermally Activated Delayed Fluorescence

2,7-Dibromo-10-methylacridin-9(10H)-one exhibits thermally activated delayed fluorescence properties that are characteristic of donor-acceptor systems with small singlet-triplet energy gaps [24]. The brominated acridone structure provides an electron-withdrawing acceptor moiety that, when combined with appropriate donor substituents, can generate the electronic conditions necessary for efficient thermally activated delayed fluorescence emission [24].

The mechanism of thermally activated delayed fluorescence in acridone derivatives involves the thermal promotion of triplet excitons to higher-energy singlet states through reverse intersystem crossing [22]. This process requires a small energy gap between the lowest singlet and triplet excited states, typically less than 0.1 electron volts, to enable efficient thermal activation at room temperature [22]. Computational studies on related acridone derivatives have calculated singlet-triplet energy gaps ranging from 3.32 to 9.98 millielectron volts, which are conducive to efficient thermally activated delayed fluorescence at ambient temperatures [22].

The photophysical characterization of brominated acridone derivatives reveals emission lifetimes in the microsecond range, confirming the delayed fluorescence nature of the emission [24]. Time-resolved photoluminescence measurements demonstrate considerable delayed emission with lifetimes of 0.290 microseconds and 2.06 microseconds at room temperature, while cooling to 77 Kelvin significantly quenches the delayed emission, confirming the thermal activation mechanism [20]. The temperature dependence of the emission lifetime provides direct evidence for the thermally activated delayed fluorescence process [22].

Table 3: Thermally Activated Delayed Fluorescence Characteristics

PropertyValueTemperatureReference
Delayed Emission Lifetime176 μs [24]298 K [24]
Prompt Fluorescence Lifetime~10 ns [24]298 K [24]
Singlet-Triplet Energy Gap3.32-9.98 meV [22]Calculated [22]
Emission Maximum550 nm [24]298 K [24]

The efficiency of thermally activated delayed fluorescence in 2,7-Dibromo-10-methylacridin-9(10H)-one derivatives is enhanced through molecular design strategies that optimize the spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions [26]. The presence of electron-withdrawing bromine substituents helps to localize the lowest unoccupied molecular orbital on the acridone acceptor unit, while donor substituents can elevate the highest occupied molecular orbital energy levels [26]. This electronic decoupling is essential for minimizing the singlet-triplet energy gap while maintaining reasonable radiative decay rates [26].

Organic light-emitting diode applications of acridone-based thermally activated delayed fluorescence materials have achieved external quantum efficiencies exceeding 20 percent [24]. The performance is optimized through careful selection of host materials and device architecture, with 1,3-bis(N-carbazolyl)benzene commonly used as a host matrix for acridone emitters [20]. The photoluminescence quantum yields of these materials in doped films reach values of 62 to 81 percent, demonstrating their potential for high-efficiency electroluminescent applications [20].

Charge Transport and Mobilities in Optoelectronic Materials

The charge transport properties of 2,7-Dibromo-10-methylacridin-9(10H)-one are fundamentally influenced by its molecular structure and electronic configuration, which determine both hole and electron mobility characteristics in optoelectronic devices [30]. Acridine-based materials have demonstrated considerable potential as charge transport materials, with hole mobilities reaching values comparable to established organic semiconductors [30].

Experimental measurements on acridine-based hole transporting materials have revealed hole mobilities of 3.08 × 10⁻³ square centimeters per volt per second, which compares favorably with the mobility of 2.63 × 10⁻³ square centimeters per volt per second observed for the conventional spiro-MeOTAD material [30]. The highest occupied molecular orbital energy level of acridine derivatives typically ranges from -5.03 to -5.45 electron volts, providing appropriate energy alignment for hole injection and transport in optoelectronic devices [30] [35].

The bromination pattern in 2,7-Dibromo-10-methylacridin-9(10H)-one significantly affects the charge transport characteristics by modifying the electronic structure and intermolecular interactions [35]. Brominated acridone derivatives exhibit electron affinities ranging from -2.53 to -2.64 electron volts, which enhances their electron-accepting properties and potentially improves electron transport characteristics [35]. The combination of suitable hole and electron transport properties makes these materials candidates for ambipolar charge transport applications [35].

Table 4: Charge Transport Properties

Material TypeHole Mobility (cm²/V·s)Electron Mobility (cm²/V·s)HOMO Level (eV)LUMO Level (eV)Reference
Acridine-TPA3.08 × 10⁻³ [30]--5.03 [30]- [30]
Carbazolyl-Acridone2.53 × 10⁻³ [35]Balanced [35]-5.09 to -5.45 [35]-2.53 to -2.64 [35] [35]
Phenoxazinyl-AcridoneBalanced [35]Balanced [35]-5.09 to -5.45 [35]-2.53 to -2.64 [35] [35]

The molecular engineering of peripheral substitutions on acridine cores has demonstrated significant effects on charge transport properties [33]. Systematic studies reveal that peripheral groups with weaker electron donating ability and stronger π-conjugation are more suitable for acridine cores, which inherently possess strong electron-donating characteristics [33]. Through careful molecular design, acridine-based hole transport materials have achieved power conversion efficiencies of 23.5 percent in perovskite solar cell applications [33].

The charge carrier mobilities in acridone derivatives are further enhanced through the formation of well-ordered molecular assemblies that facilitate intermolecular charge transfer [35]. The rigid conjugated structure of the acridine framework promotes π-π stacking interactions that create pathways for charge transport [35]. Quinacridone derivatives substituted with carbazole moieties have demonstrated the highest hole mobilities, reaching 2.53 × 10⁻³ square centimeters per volt per second at electric fields of 3.6 × 10⁵ volts per centimeter [35].

XLogP3

4.5

Wikipedia

9(10H)-Acridinone, 2,7-dibromo-10-methyl-

Dates

Modify: 2023-08-15

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